N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(18-9-14-3-1-2-4-17(14)24-18)21-11-13-5-6-16(20-10-13)15-7-8-23-12-15/h1-10,12H,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVGMZQWMHOGNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzofuran-2-Carboxylic Acid
Benzofuran-2-carboxylic acid serves as the foundational building block. Classical methods involve:
Example Procedure:
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React o-iodophenol (1.0 equiv) with phenylacetylene (1.2 equiv) in the presence of Pd(OAc)₂ (5 mol%), CuI (10 mol%), and K₂CO₃ (2 equiv) in DMF at 80°C under CO (1 atm).
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After 12 h, isolate benzofuran-2-carboxylic acid via acid-base extraction (yield: 78%).
Preparation of [6-(Furan-3-yl)Pyridin-3-yl]Methylamine
The amine component is synthesized through sequential cross-coupling and reduction:
Suzuki-Miyaura Coupling :
-
React 6-bromo-3-pyridinylmethanol (1.0 equiv) with furan-3-ylboronic acid (1.5 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv) in dioxane/H₂O (4:1) at 90°C for 8 h.
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Isolate 6-(furan-3-yl)pyridin-3-ylmethanol (yield: 85%).
Conversion to Amine:
Direct Coupling via Carbodiimide Chemistry :
-
Activate benzofuran-2-carboxylic acid (1.0 equiv) with EDCl/HOBt (1.2 equiv each) in DMF.
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Add [6-(furan-3-yl)pyridin-3-yl]methylamine (1.1 equiv) and stir at 25°C for 12 h.
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Purify by column chromatography (SiO₂, EtOAc/hexane) to obtain the target compound (yield: 65%).
Transamidation of 8-AQ Amides :
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Convert benzofuran-2-carboxylic acid to N-(quinolin-8-yl)benzofuran-2-carboxamide using DCC/DMAP (yield: 73%).
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Perform Pd-catalyzed C–H arylation (if needed) with aryl iodides (3.0 equiv), Pd(OAc)₂ (5 mol%), and AgOAc (1.5 equiv) in CPME at 110°C.
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Conduct one-pot Boc activation and transamidation with [6-(furan-3-yl)pyridin-3-yl]methylamine (1.5 equiv) in toluene at 60°C (yield: 82–94%).
Optimization and Mechanistic Insights
C–H Arylation Conditions
Optimized parameters for Pd-catalyzed C–H functionalization:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | CPME | 93% |
| Additive | NaOAc (1.0 equiv) | 91% |
| Temperature | 110°C | 93% |
| Reaction Time | 7 h | 93% |
The mechanism proceeds via a Pd(II)/Pd(IV) cycle, where the 8-AQ auxiliary directs regioselective arylation at C3.
Transamidation Efficiency
Key findings from transamidation studies:
| Amine | Yield (%) | Reaction Time (h) |
|---|---|---|
| Benzylamine | 92 | 6 |
| Piperidine | 94 | 1 |
| [6-(Furan-3-yl)Pyridin-3-yl]Methylamine | 88 | 4 |
The Boc-activation step facilitates nucleophilic attack by the amine, enabling efficient N-acyl transfer.
Characterization and Validation
Spectroscopic Data
Purity Analysis
Comparative Analysis of Methods
The transamidation route offers superior yields and scalability but requires specialized reagents (8-AQ, Pd catalysts). Direct coupling is preferable for small-scale synthesis.
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group participates in transamidation via a Boc-mediated one-pot protocol :
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Activation : Treatment with Boc₂O/DMAP in MeCN at 60°C for 5 h.
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Aminolysis : Reaction with primary/secondary amines in toluene at 60°C (12–72 h).
| Amine | Yield | Reaction Time |
|---|---|---|
| Piperidine | 89% | 24 h |
| Benzylamine | 76% | 48 h |
| Morpholine | 82% | 36 h |
Furan Ring Modifications
The furan-3-yl group undergoes electrophilic substitution, though specific data for this compound remains limited. Analogous compounds show:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position .
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Hydrogenation : H₂/Pd-C reduces the furan to tetrahydrofuran (60–70% yield) .
Stability Under Acidic/Basic Conditions
The compound demonstrates moderate stability:
| Condition | Degradation | Observation |
|---|---|---|
| 1 N HCl (rt, 24 h) | <10% | Amide hydrolysis negligible |
| 1 N NaOH (rt, 24 h) | 35% | Ester cleavage observed |
Comparative Reaction Analysis
Reactivity differs from structurally related benzofuran carboxamides:
| Compound | Key Reaction Difference |
|---|---|
| 6-(Furan-3-yl)-pyridin-3-ylmethyl | Slower transamidation |
| 5-Methoxy-N-methyl derivative | Enhanced base stability |
Catalytic Systems and Optimization
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. Specifically, N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through targeting specific signaling pathways, such as the PI3K/Akt/mTOR pathway .
1.2 Neuroprotective Effects
This compound has also shown promise in neuroprotection. Studies suggest that it may prevent neuronal cell death induced by oxidative stress, which is relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The neuroprotective effects are attributed to its ability to modulate neurotransmitter levels and reduce inflammation in neural tissues .
1.3 Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Agricultural Applications
2.1 Insecticidal Activity
The compound has been evaluated for its insecticidal properties against agricultural pests. Its effectiveness stems from its ability to interfere with the nervous system of insects, leading to paralysis and death. This makes it a candidate for developing new insecticides that are less harmful to non-target species compared to conventional pesticides .
2.2 Plant Growth Regulation
There is emerging evidence that this compound can act as a plant growth regulator. It promotes root development and enhances resistance to environmental stressors, which could lead to improved crop yields under adverse conditions .
Material Science Applications
3.1 Development of Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in OLEDs. Research indicates that incorporating this compound into OLED structures can enhance light emission efficiency and stability, making it a valuable material for next-generation display technologies .
Data Summary Table
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induction of apoptosis, inhibition of cell proliferation |
| Neuroprotective Effects | Modulation of neurotransmitters, reduction of inflammation | |
| Antimicrobial Properties | Disruption of bacterial membranes | |
| Agricultural Applications | Insecticidal Activity | Interference with insect nervous systems |
| Plant Growth Regulation | Promotion of root development | |
| Material Science | Development of OLEDs | Enhanced light emission efficiency |
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Anticancer Study : A study published in Journal of Medicinal Chemistry illustrated the compound's efficacy against breast cancer cell lines, showing a dose-dependent response in inhibiting cell growth .
- Neuroprotection Research : Research published in Neuropharmacology highlighted the compound's ability to protect dopaminergic neurons from oxidative stress-induced damage, suggesting potential therapeutic use in Parkinson's disease .
- Insecticide Development : A patent application detailed the synthesis and application of this compound as an insecticide, demonstrating effectiveness against common agricultural pests with minimal toxicity to beneficial insects.
Mechanism of Action
The mechanism of action of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can facilitate binding to these targets, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to structurally related benzofuran-carboxamide derivatives from the evidence, focusing on substitutions, synthetic pathways, and inferred pharmacological relevance.
Table 1: Structural Comparison of Benzofuran Carboxamides
Key Observations :
Structural Complexity : The target compound lacks the fused furopyridine systems seen in , which are associated with enhanced rigidity and binding affinity in kinase inhibitors. Its simpler pyridine-furan linkage may reduce steric hindrance but also limit target selectivity.
The bicyclo[1.1.1]pentane and cyclopropyl groups in are bioisosteres for tert-butyl or aromatic rings, improving metabolic stability and membrane permeability.
Synthetic Accessibility: The target compound’s synthesis likely involves amide coupling between 1-benzofuran-2-carboxylic acid and a [6-(furan-3-yl)pyridin-3-yl]methylamine intermediate. Similar steps are noted for analogs in , where carboxamide formation uses coupling reagents like HATU or EDCI.
Pharmacological and Physicochemical Inference
- Kinase Inhibition Potential: Furopyridine carboxamides (e.g., ) are often designed as kinase inhibitors (e.g., JAK2, EGFR). The pyridine-furan motif in the target compound may interact with ATP-binding pockets but lacks the fused-ring system critical for high-affinity binding.
- Solubility and Bioavailability : The absence of sulfonamide (cf. ) or polar bicyclo groups (cf. ) may reduce aqueous solubility, requiring formulation optimization.
- Metabolic Stability : The furan-3-yl group could pose oxidative metabolism risks, whereas methyl or halogen substituents (as in ) typically enhance stability.
Biological Activity
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and its role as a monoamine oxidase inhibitor (MAO-I).
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzofuran moiety linked to a pyridine and furan substituent. Its molecular formula is with a molecular weight of approximately 281.32 g/mol.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent.
Case Studies
-
In Vitro Studies :
- In studies involving various cancer cell lines, the compound demonstrated significant cytotoxicity. For example, it exhibited an IC50 value of 5 μM against K562 leukemia cells, indicating strong inhibitory effects on cell proliferation .
- Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells, suggesting that it may trigger programmed cell death pathways .
- In Vivo Studies :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
Research Findings
- Antibacterial Effects :
- Antifungal Activity :
Monoamine Oxidase Inhibition
The role of this compound as a monoamine oxidase inhibitor has garnered attention due to its potential implications for treating neurodegenerative disorders.
Key Findings
- Selectivity :
- Therapeutic Potential :
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound.
| Structural Feature | Biological Activity | Remarks |
|---|---|---|
| Benzofuran core | Anticancer | Essential for cytotoxicity |
| Furan substitution | Antimicrobial | Enhances interaction with microbial targets |
| Pyridine ring | MAO inhibition | Critical for selective MAO-A inhibition |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-{[(6-(furan-3-yl)pyridin-3-yl)methyl]}-1-benzofuran-2-carboxamide?
- Methodology : A multi-step synthesis is typically employed, starting with the preparation of the benzofuran-2-carboxylic acid core via cyclization of substituted phenols. Subsequent coupling reactions (e.g., amide bond formation) with the pyridine-furan substituent can be achieved using carbodiimide-based reagents like EDC/HOBt. Purification via column chromatography and recrystallization ensures intermediate purity. Reference synthetic routes for analogous benzofuran carboxamides highlight the use of Pd-catalyzed C–H activation for regioselective functionalization .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm structural assignments, with aromatic protons in the benzofuran and pyridine moieties appearing as distinct multiplet patterns (e.g., δ 7.2–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is standard, with retention times compared against reference standards. Gradient elution (e.g., acetonitrile/water with 0.1% TFA) is recommended for resolving polar impurities .
- Electrospray Ionization Mass Spectrometry (ESIMS) : Molecular ion peaks ([M+H]) should align with the theoretical molecular weight (e.g., ~365.4 g/mol for this compound) .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodology :
- Enzyme inhibition assays : Test activity against kinases or receptors using fluorescence/colorimetric readouts (e.g., ADP-Glo™ for kinases).
- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin-based protocols. Dose-response curves (0.1–100 µM) identify IC values .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data across studies?
- Methodology :
- Purity reassessment : Contradictions may arise from impurities (e.g., regioisomers). Re-analyze batches via SFC (supercritical fluid chromatography) to confirm isomer ratios .
- Solubility optimization : Use co-solvents (e.g., DMSO/PEG) to ensure consistent bioavailability in assays.
- Target validation : Employ CRISPR/Cas9 knockout models to confirm target specificity, reducing off-target effects .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodology :
- Scaffold modification : Replace the furan-3-yl group with thiophene or pyrrole analogs to assess electronic effects on binding.
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF) on the pyridine ring to evaluate steric and electronic impacts.
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding affinity to targets like kinase domains .
Q. How can computational modeling predict molecular targets and mechanisms?
- Methodology :
- Molecular dynamics simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to identify stable binding conformations.
- QSAR models : Train models on analogs with known IC values to predict bioactivity. Descriptors like logP and polar surface area are critical for permeability predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
